molecular formula C8H10ClNO2 B1182302 Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1210713-28-2

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B1182302
CAS No.: 1210713-28-2
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. This configuration is crucial for its biological activity due to the electron delocalization within the ring, enhancing its reactivity with biological targets. The molecular formula is C6H10N2SC_6H_{10}N_2S with a molecular weight of approximately 142.22 g/mol .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cellular processes.
  • Antiviral Properties : Preliminary studies suggest that this compound can inhibit viral replication, although the specific mechanisms remain under investigation. It may interact with viral proteins or host cell pathways critical for viral life cycles.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity appears to be dose-dependent, with significant effects observed at concentrations ranging from 10 µM to 50 µM in MTT assays .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered gene expression and metabolic processes in cells.
  • Cell Cycle Disruption : In cancer cells, it induces multipolar spindle formation during mitosis, leading to aberrant cell division and increased cell death. This effect is particularly pronounced in cells with centrosome amplification .
  • Interaction with Cellular Targets : The thiazole moiety allows for binding to various biomolecules, including enzymes and receptors, altering their function and contributing to the compound's overall biological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication
CytotoxicInduces apoptosis in cancer cell lines

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on various cancer cell lines using an MTT assay. Results indicated:

  • HepG2 Cells : Significant reduction in metabolic activity at concentrations above 25 µM.
  • HT-29 Cells : Induction of apoptosis was observed at 50 µM.
  • MCF-7 Cells : Notable cytotoxic effects were recorded at doses exceeding 30 µM.

These findings suggest that the compound could serve as a potential therapeutic agent in oncology .

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-8-4-6(9-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJZEQERCVTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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